1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that features a cycloheptyl group attached to an ethanone moiety, which is further connected to a 1,3-dioxolane ring
Preparation Methods
The synthesis of 1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone typically involves the reaction of cycloheptanone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. The reaction conditions often include:
Temperature: 0-3°C
Catalyst: Potassium hydrogen sulfate
Solvent: Anisole
Reaction Time: Several hours
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxolane ring or the ethanone moiety is substituted with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a building block for biologically active compounds.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism by which 1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone exerts its effects involves interactions with molecular targets and pathways The dioxolane ring and the ethanone moiety play crucial roles in its reactivity and interactions with other molecules
Comparison with Similar Compounds
Similar compounds to 1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone include:
- 1-Cyclohexyl-2-(1,3-dioxolan-2-yl)-ethanone
- 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone
- 1-Cyclooctyl-2-(1,3-dioxolan-2-yl)-ethanone
These compounds share the dioxolane ring and ethanone moiety but differ in the size and structure of the cycloalkyl group. The uniqueness of this compound lies in its seven-membered cycloheptyl ring, which may impart distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1-cycloheptyl-2-(1,3-dioxolan-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-11(9-12-14-7-8-15-12)10-5-3-1-2-4-6-10/h10,12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTFJEAHUSZHFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)CC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247321 | |
Record name | Ethanone, 1-cycloheptyl-2-(1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263365-85-0 | |
Record name | Ethanone, 1-cycloheptyl-2-(1,3-dioxolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-cycloheptyl-2-(1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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